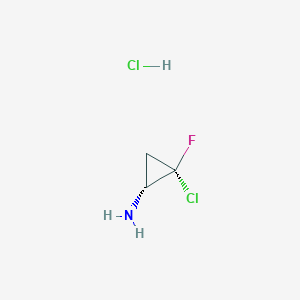
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride: is a chemical compound with the molecular formula C3H6Cl2FN and a molecular weight of 145.991 g/mol . It is a cyclopropane derivative, characterized by the presence of both chlorine and fluorine atoms attached to the cyclopropane ring, along with an amine group. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with a dihalomethane.
Halogenation: The cyclopropane ring is then subjected to halogenation to introduce the chlorine and fluorine atoms. This can be done using reagents like chlorine gas and hydrogen fluoride under controlled conditions.
Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using ammonia or amine derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophiles like hydroxide ions or amines.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclopropylamines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions .
Applications De Recherche Scientifique
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated amines on biological systems. It can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, leading to altered cellular functions. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and toxicity .
Comparaison Avec Des Composés Similaires
Similar compounds to trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride include:
trans-2-Chlorocyclopropaneamine hydrochloride: Lacks the fluorine atom, which may result in different reactivity and biological activity.
trans-2-Fluorocyclopropaneamine hydrochloride:
trans-2-Bromo-2-fluorocyclopropaneamine hydrochloride: Contains a bromine atom instead of chlorine, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in the combination of both chlorine and fluorine atoms, which can enhance its reactivity and specificity in various applications.
Propriétés
IUPAC Name |
(1R,2S)-2-chloro-2-fluorocyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClFN.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-,3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVHCMEAGTKEJ-SWLXLVAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@]1(F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














